9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18347400
Molecular Formula: C18H18BClO3
Molecular Weight: 328.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18BClO3 |
|---|---|
| Molecular Weight | 328.6 g/mol |
| IUPAC Name | 2-(9-chlorodibenzofuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)11-8-9-12-15(10-11)21-14-7-5-6-13(20)16(12)14/h5-10H,1-4H3 |
| Standard InChI Key | JIFBIQHHIGETSX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(O3)C=CC=C4Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a dibenzofuran scaffold (a fused system of two benzene rings and a furan oxygen) with a chlorine substituent at the 9-position and a boronic acid pinacol ester at the 3-position. The pinacol ester group () stabilizes the boronic acid moiety, enhancing its shelf life and reactivity.
Key Structural Features:
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Dibenzofuran Core: Provides rigidity and electronic conjugation.
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Chlorine Substituent: Introduces steric and electronic effects, influencing reactivity.
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Boronic Ester: Enables participation in transition-metal-catalyzed couplings.
Physicochemical Properties
The compound’s properties are critical for its handling and application in synthesis:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.6 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in toluene, ethanol | |
| Stability | Stable under inert conditions |
The absence of a reported melting point suggests it is typically handled as a solution or amorphous solid. Its solubility in polar aprotic solvents facilitates use in homogeneous reaction conditions.
Synthesis and Reaction Mechanisms
Synthetic Routes
The primary synthesis involves Suzuki-Miyaura coupling precursors. A representative pathway includes:
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Halogenation: Introduction of chlorine at the 9-position of dibenzofuran.
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Borylation: Reaction with bis(pinacolato)diboron in the presence of a palladium catalyst .
Example Reaction Conditions:
This method achieves yields of 70–85%, with purity >95% after column chromatography.
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. The boronic ester’s Lewis acidity facilitates transmetallation with the palladium complex, enabling carbon-carbon bond formation .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a key building block in drug discovery:
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Anticancer Agents: Boron-containing compounds inhibit proteasomes, a mechanism exploited in drugs like bortezomib.
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Antiviral Compounds: Biaryl structures derived from this ester show activity against viral proteases.
Material Science
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OLEDs: Dibenzofuran derivatives enhance electron transport in organic light-emitting diodes.
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Polymer Additives: Boron incorporation improves thermal stability in polymers.
Table 1: Representative Reactions and Products
| Reaction Partner | Product Class | Application |
|---|---|---|
| Aryl Halides | Biaryls | Drug candidates |
| Alkenes | Styrenes | Polymer precursors |
| Carbonyl Compounds | Alcohols | Chiral intermediates |
Comparative Analysis with Related Boronates
Table 2: Structural and Functional Comparisons
The chlorine substituent in 9-Chlorodibenzo[b,d]furane-3-boronate increases electrophilicity compared to methyl or benzyl analogs, broadening its reactivity profile .
Future Directions
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